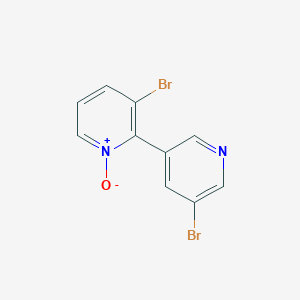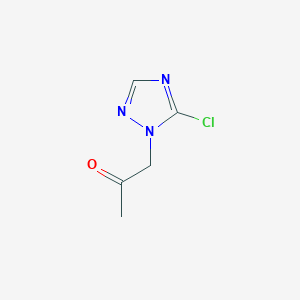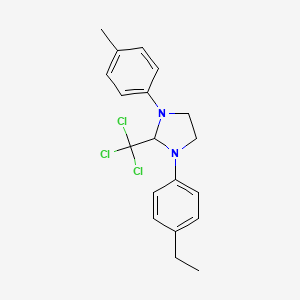
1-(4-Ethylphenyl)-3-(4-methylphenyl)-2-(trichloromethyl)imidazolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Ethylphenyl)-3-(4-methylphenyl)-2-(trichloromethyl)imidazolidine is a complex organic compound characterized by its unique structure, which includes ethyl, methyl, and trichloromethyl groups attached to an imidazolidine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Ethylphenyl)-3-(4-methylphenyl)-2-(trichloromethyl)imidazolidine typically involves multi-step organic reactions. One common method includes the reaction of 4-ethylbenzaldehyde with 4-methylbenzylamine to form an intermediate Schiff base. This intermediate is then reacted with trichloromethyl isocyanate under controlled conditions to yield the final imidazolidine compound. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The use of continuous flow reactors can also enhance the efficiency and scalability of the production process. Purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
1-(4-Ethylphenyl)-3-(4-methylphenyl)-2-(trichloromethyl)imidazolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazolidinones.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The trichloromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions include imidazolidinones, amines, and various substituted imidazolidine derivatives.
Applications De Recherche Scientifique
1-(4-Ethylphenyl)-3-(4-methylphenyl)-2-(trichloromethyl)imidazolidine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of new materials and as a precursor in various chemical processes.
Mécanisme D'action
The mechanism of action of 1-(4-Ethylphenyl)-3-(4-methylphenyl)-2-(trichloromethyl)imidazolidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The trichloromethyl group plays a crucial role in its reactivity and interaction with biological molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(4-Ethylphenyl)-3-(4-methylphenyl)-2-(chloromethyl)imidazolidine
- 1-(4-Ethylphenyl)-3-(4-methylphenyl)-2-(bromomethyl)imidazolidine
- 1-(4-Ethylphenyl)-3-(4-methylphenyl)-2-(iodomethyl)imidazolidine
Uniqueness
1-(4-Ethylphenyl)-3-(4-methylphenyl)-2-(trichloromethyl)imidazolidine is unique due to the presence of the trichloromethyl group, which imparts distinct chemical properties and reactivity compared to its analogs with different halogen substituents. This uniqueness makes it a valuable compound for various applications and research studies.
Propriétés
Numéro CAS |
61545-19-5 |
|---|---|
Formule moléculaire |
C19H21Cl3N2 |
Poids moléculaire |
383.7 g/mol |
Nom IUPAC |
1-(4-ethylphenyl)-3-(4-methylphenyl)-2-(trichloromethyl)imidazolidine |
InChI |
InChI=1S/C19H21Cl3N2/c1-3-15-6-10-17(11-7-15)24-13-12-23(18(24)19(20,21)22)16-8-4-14(2)5-9-16/h4-11,18H,3,12-13H2,1-2H3 |
Clé InChI |
HXBVTQDFBNBINV-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC=C(C=C1)N2CCN(C2C(Cl)(Cl)Cl)C3=CC=C(C=C3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(Methoxyimino)methyl]benzoic acid](/img/structure/B14584267.png)
![1-[(3-Aminopropyl)amino]cyclohexane-1-carboxylic acid](/img/structure/B14584268.png)
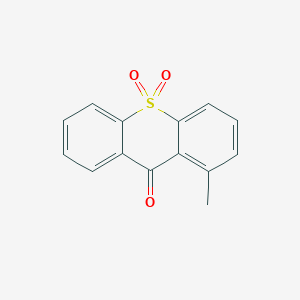
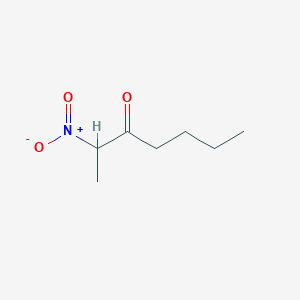
![2-Azaspiro[4.5]decane-1,3-dione, 2-(4-nitrophenyl)-](/img/structure/B14584279.png)

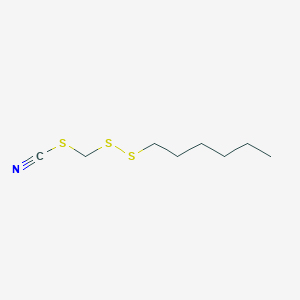


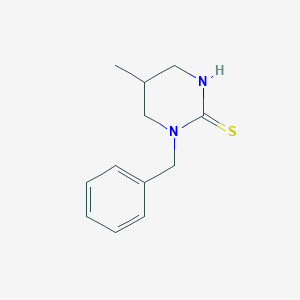
![(1S,3S)-3-[(dimethylamino)methyl]cyclohexan-1-ol](/img/structure/B14584319.png)
